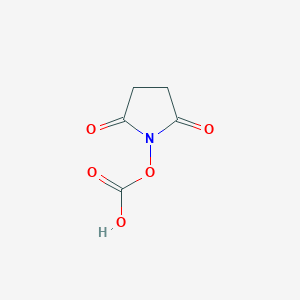

Succinimidyl carbonate

説明

Succinimidyl carbonate, also known as this compound, is a useful research compound. Its molecular formula is C5H5NO5 and its molecular weight is 159.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Reactivity

Succinimidyl carbonate reacts with amines to form N-succinimidyl esters, which are valuable intermediates in organic synthesis. The reaction conditions are generally mild, allowing for the preservation of sensitive functional groups in complex molecules.

Applications in Organic Synthesis

3.1 Alkoxycarbonylation of Amines

One significant application of N,N'-dithis compound (DSC) is in the alkoxycarbonylation of amines. This method has been shown to yield various carbamate derivatives efficiently. A study demonstrated that different alcohols could be reacted with amines using DSC, resulting in high yields of the corresponding carbamates (Table 1) .

| Entry | Alcohols | Amines | Carbamates | Yields (%) |

|---|---|---|---|---|

| 1 | 4 | 2 | 6 | 86 |

| 2 | 2 | 6 | 6 | 83 |

| 3 | 4 | 6 | 6 | 77 |

| 4 | 8 | 6 | 6 | 65 |

| 5 | 4 | 6 | 6 | 89 |

| ... | ... | ... | ... | ... |

This table summarizes the efficiency of DSC in producing carbamates from various alcohols and amines, highlighting its utility in synthetic chemistry.

3.2 Synthesis of N-Succinimidyl Esters

This compound is also employed in the synthesis of N-succinimidyl esters from carboxylic acids. This method allows for high yields and purities, making it a preferred choice for preparing activated esters for peptide coupling reactions .

Bioconjugation Applications

4.1 PEGylation

Methoxy PEG this compound is used for PEGylation, a process that enhances the solubility and stability of therapeutic proteins. It reacts with lysine residues on proteins, forming stable urethane linkages that improve pharmacokinetic properties . This application is critical in developing biopharmaceuticals.

4.2 Antibody Immobilization

This compound has been utilized for the immobilization of antibodies on solid supports, such as monolithic columns. This technique enhances the performance of enzyme assays by increasing the loading capacity and specific activity of immobilized enzymes .

Case Studies

5.1 Enzyme Immobilization

A study evaluated the use of this compound for immobilizing lipase B from Candida antarctica on different supports. The results showed that using this compound significantly improved enzyme activity compared to traditional methods .

5.2 Drug Development

In drug development, this compound has been applied to synthesize prodrugs that release active compounds upon hydrolysis. This approach allows for targeted delivery and controlled release of therapeutics .

化学反応の分析

Reactions with Amines

Succinimidyl carbonate reacts with primary and secondary amines to form stable carbamate derivatives.

Mechanism:

-

SC undergoes nucleophilic attack by the amine, releasing N-hydroxysuccinimide (NHS) and forming a carbamate bond.

-

Example : Reaction with 4-methylbenzylamine yields an amide product in 86–87% yield ( ).

Key Reaction Data:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-(3,4-Dimethoxyphenyl)propionic acid | DSC (1.5 eq), Et₃N (3 eq), CH₂Cl₂, 1 h | Carbamate derivative | 86% | |

| L-Ephedrine | DSC (1.5 eq), CH₃CN, 23°C, 4 h | Carbamate 7 | 83% |

Reactions with Alcohols

SC selectively activates hydroxyl groups, forming mixed carbonates for subsequent nucleophilic substitution.

Procedure:

-

Step 1 : Alcohol (e.g., 1,2-O-isopropylidene-D-xylofuranose) reacts with SC in acetonitrile with triethylamine to form a mixed carbonate intermediate ( ).

-

Step 2 : The intermediate reacts with amines to yield carbamates (e.g., 5 in 86% yield).

Kinetics:

Hydrolysis and Lossen Rearrangement

SC derivatives undergo hydrolysis in basic aqueous solutions, leading to Lossen rearrangement:

Mechanism:

Side Reactions:

-

Isocyanate may hydrolyze to amines or react with nucleophiles (e.g., amino, hydroxyl groups).

-

Mitigation : Lower pH (<7) or temperature reduces rearrangement ( ).

Polymer Functionalization

SC-terminated polyethylene glycol (PEG) conjugates amines via carbamate bonds:

Example:

-

α-Alkyne-ω-SC PEG (5–80 kDa) couples with proteins under mild conditions ( ).

-

Key Data : Polydispersity index (PI) < 1.25 for SC-PEG derivatives ( ).

Stability and Storage

-

Shelf Life : SC derivatives remain stable for months at 4°C ( ).

-

Decomposition : Prolonged exposure to moisture or heat accelerates hydrolysis ( ).

Comparative Reactivity:

| Reagent | Reaction Time (h) | Yield Range | Preferred Use Case |

|---|---|---|---|

| SC | 1–4 | 80–90% | Carbamate formation |

| NHS esters | 6–24 | 70–85% | Amide bond formation |

| Phosgene derivatives | 12–48 | 60–75% | Large-scale synthesis |

Key Parameters:

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) hydrogen carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO5/c7-3-1-2-4(8)6(3)11-5(9)10/h1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIFDEVVTPEXDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159491 | |

| Record name | Succinimidyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135680-78-3 | |

| Record name | Succinimidyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135680783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimidyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。